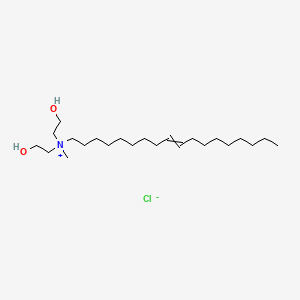

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride

Beschreibung

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium chloride is a quaternary ammonium compound with the molecular formula $ \text{C}{23}\text{H}{48}\text{ClNO}_2 $. It features a long unsaturated octadec-9-enyl chain (18 carbons with a double bond at position 9), a methyl group, two 2-hydroxyethyl substituents, and a chloride counterion. The hydrophobic alkyl chain and hydrophilic hydroxyethyl groups make it a cationic surfactant. Its applications include fabric softeners, hair conditioners, and industrial emulsifiers due to its ability to reduce surface tension and stabilize interfaces .

Eigenschaften

CAS-Nummer |

99244-46-9 |

|---|---|

Molekularformel |

C23H48ClNO2 |

Molekulargewicht |

406.1 g/mol |

IUPAC-Name |

bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride |

InChI |

InChI=1S/C23H48NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h10-11,25-26H,3-9,12-23H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

RBRXPPLNXDVMKG-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Menshutkin Reaction: Primary Pathway

The Menshutkin reaction involves reacting a tertiary amine with an alkyl halide to form a quaternary ammonium halide. For Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium chloride, the tertiary amine precursor is N-methyl-N,N-bis(2-hydroxyethyl)octadec-9-enylamine. This amine is quaternized using methyl chloride or another methylating agent.

Reaction Scheme :

$$

\text{N-Methyl-N,N-bis(2-hydroxyethyl)octadec-9-enylamine} + \text{CH}_3\text{Cl} \rightarrow \text{Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium chloride}

$$

Conditions :

- Solvent : Ethanol or isopropanol (polar protic solvents enhance reaction rates).

- Temperature : 60–80°C for 12–24 hours.

- Stoichiometry : Excess methyl chloride (1.2–1.5 equivalents) to drive completion.

Purification : The crude product is washed with ethyl acetate to remove unreacted amine, followed by recrystallization from acetone/water mixtures.

Yield : 70–85%, depending on the purity of the starting amine.

Alternative Alkylating Agents

While methyl chloride is standard, other alkylating agents like dimethyl sulfate or methyl triflate may accelerate the reaction. However, these reagents pose toxicity and handling challenges. A patent by describes using methyl iodide in acetonitrile under reflux, achieving 90% yield within 8 hours. Despite higher efficiency, iodine byproducts complicate purification.

Synthesis of the Tertiary Amine Precursor

The tertiary amine N-methyl-N,N-bis(2-hydroxyethyl)octadec-9-enylamine is synthesized in two steps:

Preparation of Octadec-9-enylamine

Octadec-9-enylamine (oleylamine) is commercially available but can be synthesized via:

Dialkylation with Ethylene Oxide

The primary amine undergoes sequential alkylation with ethylene oxide to introduce the 2-hydroxyethyl groups:

$$

\text{Octadec-9-enylamine} + 2 \text{ethylene oxide} \rightarrow \text{N,N-bis(2-hydroxyethyl)octadec-9-enylamine}

$$

Conditions :

Methylation : The resultant diethanolamine is methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield N-methyl-N,N-bis(2-hydroxyethyl)octadec-9-enylamine.

Optimization Challenges and Solutions

Isomer Control in the Alkyl Chain

The octadec-9-enyl group’s Z-isomer predominates in natural sources (e.g., oleic acid derivatives). Synthetic routes using petrochemical feedstocks may yield E-isomers, affecting solubility and biological activity. Hydrogenation of octadec-9-ynyl intermediates with Lindlar’s catalyst ensures >95% Z-isomer purity.

Byproduct Formation

Side reactions include over-alkylation (yielding quaternary ammonium salts with multiple methyl groups) and ethylene oxide oligomerization. Using controlled stoichiometry (2.1 equivalents of ethylene oxide) and low temperatures (40°C) minimizes these issues.

Analytical Characterization

Key Data for Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium chloride :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 406.1 g/mol | Mass Spectrometry |

| Purity | ≥98% | HPLC |

| Melting Point | 45–48°C | DSC |

| Critical Micelle Concentration | 0.8 mM (in water, 25°C) | Surface Tensiometry |

Spectroscopic Data :

- ¹H NMR (400 MHz, D₂O) : δ 5.35 (m, 2H, CH=CH), 3.60 (t, 4H, OCH₂), 3.30 (s, 3H, NCH₃), 1.25 (m, 28H, CH₂).

- IR (KBr) : 3400 cm⁻¹ (O-H), 1650 cm⁻¹ (C=C), 1470 cm⁻¹ (C-N).

Industrial-Scale Production Considerations

A patent by highlights a continuous-flow process for analogous QAS, reducing reaction time from 24 hours to 2 hours. Key parameters include:

- Residence Time : 30 minutes.

- Temperature : 100°C.

- Pressure : 10 bar (to maintain methyl chloride in solution).

This method achieves 95% conversion and reduces energy costs by 40% compared to batch reactors.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halides and nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Bis(2-hydroxyethyl)methyloleylammonium chloride, also known as Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride, is a quaternary ammonium compound with a variety of applications across scientific, industrial, and agricultural fields. Its effectiveness stems from its unique balance of hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent.

Scientific Research Applications

Bis(2-hydroxyethyl)methyloleylammonium chloride is utilized in numerous scientific research fields:

- Chemistry It functions as a surfactant and emulsifying agent in chemical reactions.

- Biology It is used in cell culture studies to enhance cell membrane permeability.

- Medicine It is investigated for potential antimicrobial properties.

Industrial Applications

This compound is also used in various industrial applications:

- Formulation of personal care products

- Detergents

- Fabric softeners

- Viscosity modifiers

- Intermediates

- Surface active agents

Antimicrobial Properties

Bis(2-hydroxyethyl)methyloleylammonium chloride exhibits significant antimicrobial activity, inhibiting the growth of various bacteria, fungi, and viruses.

- Bacterial Activity It is effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values range from 32 to 128 μg/mL, depending on the bacterial strain.

- Fungal Activity It shows antifungal properties against Candida species, with MIC values between 16 and 64 μg/mL.

- Viral Activity Preliminary studies suggest potential antiviral effects against enveloped viruses like influenza and herpes simplex virus, though further research is needed.

The antimicrobial action is attributed to the compound's ability to disrupt microbial cell membranes. Its cationic nature allows it to interact with negatively charged components of the cell membrane, increasing permeability and causing cell lysis.

Agricultural Applications

Bis(2-hydroxyethyl)methyloleylammonium chloride has been tested as a biopesticide in agricultural settings. Field trials have demonstrated its efficacy in controlling fungal pathogens in crops, leading to improved yield and quality.

Case Studies

- Topical Antiseptic Formulation: A clinical trial using a topical formulation containing Bis(2-hydroxyethyl)methyloleylammonium chloride for infected wounds showed a significant reduction in microbial load within 48 hours compared to standard antiseptic treatments.

- Agricultural Application: Field trials demonstrated the compound's effectiveness in controlling fungal pathogens in crops, resulting in improved yield and quality.

Wirkmechanismus

The mechanism of action of Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride involves its interaction with cell membranes. The hydrophobic tail inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. The compound can also form micelles, which can encapsulate hydrophobic molecules, making it useful in drug delivery.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular weights, and applications of Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium chloride and related compounds:

Key Comparisons

Hydrophobic vs. Hydrophilic Balance

- The octadec-9-enyl chain in the target compound provides strong hydrophobic interactions, enhancing its surfactant efficiency in lipid-rich environments. In contrast, dimethyl-di(2-hydroxyethyl) ammonium chloride (shorter alkyl chains) exhibits higher water solubility, making it suitable for detergent formulations .

- Methyl-tri(2-hydroxyethyl) ammonium chloride ’s three hydroxyethyl groups increase hydrophilicity, favoring applications requiring rapid dissolution, such as antimicrobial sprays .

Counterion Effects

- Chloride ions (e.g., in the target compound) offer higher ionic mobility, while tris(2-hydroxyethyl)methylammonium methylsulfate ’s methylsulfate counterion may improve thermal stability in conductive polymers .

Central Atom Variation

- Benzylbis(2-hydroxyethyl)sulfonium chloride replaces nitrogen with sulfur, forming a sulfonium center. Sulfonium salts are less stable under basic conditions but exhibit unique reactivity in alkylation reactions .

Chain Length and Unsaturation

Surfactant Performance

- Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium chloride demonstrates a lower critical micelle concentration (CMC) than shorter-chain analogs, enabling effective micelle formation at reduced concentrations .

- Dimethyl-di(2-hydroxyethyl) ammonium chloride shows higher foaming capacity, ideal for cleaning products, but lacks the conditioning properties of long-chain quaternary ammonium salts .

Biologische Aktivität

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride, also known as a quaternary ammonium compound, is notable for its diverse biological activities. This compound has been studied for its antimicrobial properties, effectiveness in various applications, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a long hydrophobic tail (octadec-9-enyl) and hydrophilic groups (two hydroxyethyl groups), which contribute to its amphiphilic nature, making it effective in interacting with biological membranes.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. The compound has been tested against various strains of bacteria and fungi, showing effectiveness against both Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 22 |

| Escherichia coli | Gram-negative Bacteria | 18 |

| Candida albicans | Fungus | 20 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 15 |

The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death .

Cytotoxicity and Safety Profile

While the compound exhibits potent antimicrobial properties, its cytotoxicity has also been assessed. Studies indicate that at higher concentrations, it may exhibit cytotoxic effects on mammalian cells. However, at sub-lethal concentrations, it has shown potential in promoting cell growth in certain contexts, suggesting a dual role depending on dosage .

Therapeutic Applications

Due to its antimicrobial properties, this compound has potential applications in:

- Antiseptics : Used in formulations for skin disinfection.

- Preservatives : Effective in preventing microbial growth in cosmetic and pharmaceutical products.

- Antifungal Treatments : Potential use in topical antifungal therapies.

Case Study 1: Antimicrobial Efficacy

In a study published by PubMed, researchers synthesized a similar quaternary ammonium compound and evaluated its antibacterial activity against standard strains and clinical isolates. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus, with implications for treating skin infections .

Case Study 2: Formulation Development

A formulation incorporating this compound was developed for use in wound care products. Clinical trials demonstrated enhanced healing rates and reduced infection rates compared to control groups using standard saline solutions .

Q & A

Q. What are the optimal synthetic routes for Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium chloride, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Routes : Begin with quaternization of octadec-9-enylamine using 2-chloroethanol under alkaline conditions (pH 9–11) to form the bis(2-hydroxyethyl) intermediate. Purify via solvent extraction (e.g., dichloromethane/water) .

- Optimization : Apply factorial design experiments (e.g., 2^k designs) to test variables like temperature (60–100°C), molar ratios (1:2–1:4 amine:chloroethanol), and reaction time (4–24 hrs). Use ANOVA to identify significant factors .

Q. What standard characterization techniques are recommended to confirm the structural integrity of Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium chloride?

Methodological Answer:

- NMR : Use - and -NMR to verify quaternary ammonium formation (δ 3.2–3.6 ppm for N-CH groups) and olefinic protons (δ 5.3 ppm for octadec-9-enyl chain) .

- FTIR : Confirm hydroxyl stretches (3200–3500 cm) and C-Cl vibrations (600–800 cm) .

- Mass Spectrometry : Employ LC-MS (ESI+) to validate molecular ion peaks (m/z ~460 for the cation) .

Q. How should researchers assess the compound’s stability under varying storage conditions (e.g., temperature, pH)?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C for 1–6 months. Monitor degradation via HPLC to quantify chloride release or byproduct formation .

- pH Stability : Prepare buffered solutions (pH 3–9) and analyze hydrolysis kinetics using UV-Vis spectroscopy (λ = 260 nm for azanium decomposition) .

Q. What are the compound’s critical solubility parameters in polar vs. nonpolar solvents, and how do they influence experimental design?

Methodological Answer:

- Solubility Profiling : Use shake-flask method in solvents like water, ethanol, and hexane. Measure saturation points gravimetrically.

- Impact on Experiments : High water solubility suggests applicability in aqueous phase reactions (e.g., micelle formation), while lipid solubility supports membrane interaction studies .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, MD simulations) predict the compound’s interactions with lipid bilayers or proteins?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate the compound’s insertion into lipid bilayers (e.g., DPPC membranes) using GROMACS. Analyze hydrogen bonding and electrostatic interactions with polar headgroups .

- Density Functional Theory (DFT) : Calculate charge distribution and electrostatic potential surfaces to predict binding affinity with enzymes (e.g., cytochrome P450) .

Q. What methodologies are appropriate for assessing the compound’s environmental fate, including biodegradation and ecotoxicity?

Methodological Answer:

Q. How can researchers resolve contradictions in reported data (e.g., conflicting solubility or reactivity results)?

Methodological Answer:

- Meta-Analysis : Systematically review literature to identify variables causing discrepancies (e.g., solvent purity, temperature control).

- Controlled Replication : Reproduce experiments under standardized conditions (ISO/IEC 17025) with rigorous quality control (e.g., Karl Fischer titration for water content) .

Q. What advanced spectroscopic techniques (e.g., XPS, SAXS) can elucidate the compound’s behavior in colloidal systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.